5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine
CAS No.:
Cat. No.: VC15952018
Molecular Formula: C7H7BrN4
Molecular Weight: 227.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrN4 |
|---|---|
| Molecular Weight | 227.06 g/mol |
| IUPAC Name | 5-bromo-1-methylpyrazolo[3,4-b]pyridin-6-amine |
| Standard InChI | InChI=1S/C7H7BrN4/c1-12-7-4(3-10-12)2-5(8)6(9)11-7/h2-3H,1H3,(H2,9,11) |
| Standard InChI Key | OWWXGHHSFPKJSS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=NC(=C(C=C2C=N1)Br)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Tautomerism
The molecular scaffold of 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine consists of a bicyclic system where a pyrazole ring (positions 1–3) is annulated to a pyridine ring (positions 4–6). The IUPAC name reflects the substitution pattern: a bromine atom at position 5, a methyl group at the pyrazole nitrogen (N1), and an amine group at position 6 of the pyridine ring . Tautomerism, a common feature in pyrazolopyridines, is precluded here due to the fixed methyl substitution at N1, stabilizing the 1H-tautomer over the 2H-form .
Molecular Properties
The compound’s molecular formula is C₇H₇BrN₄, with a molecular weight of 227.06 g/mol. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.8±0.1 g/cm³ (estimated) | Analogous data |
| Boiling Point | ~287°C (extrapolated) | Analogous data |
| LogP (Partition Coefficient) | 1.51 (predicted) | |
| PSA (Polar Surface Area) | 30.71 Ų |
The planar structure and electron-withdrawing bromine atom enhance its reactivity in cross-coupling reactions, making it a valuable intermediate in Suzuki-Miyaura and Buchwald-Hartwig aminations .
Synthetic Methodologies
Direct Cyclization Approaches
Early synthetic routes to pyrazolo[3,4-b]pyridines often relied on cyclocondensation of 5-aminopyrazoles with β-diketones or α,β-unsaturated carbonyl compounds. For 5-bromo-1-methyl derivatives, bromination at position 5 is typically achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation . A modified approach involves:
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Methylation of Pyrazole N1: Treatment of 5-bromo-1H-pyrazolo[3,4-b]pyridin-6-amine with methyl iodide in DMF yields the N-methylated product.
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Protection-Deprotection Strategies: Temporary protection of the C6 amine with tert-butoxycarbonyl (Boc) groups prevents side reactions during bromination .
Multicomponent Reactions
Recent advances employ one-pot multicomponent reactions (MCRs) for improved efficiency. For example, reacting N-methyl-1-(methylthio)-2-nitroethen-1-amine with aryl aldehydes and 3-aminopyrazole derivatives under microwave irradiation yields substituted pyrazolo[3,4-b]pyridines in 72–85% yields . This method reduces purification steps and enhances atom economy.
Physicochemical and Spectroscopic Profiling
Spectroscopic Characterization
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 227.06 [M+H]⁺, with characteristic fragments at m/z 210.97 (loss of NH₂) and 149.03 (pyrazolo-pyridine core) .
Solubility and Stability
The compound demonstrates limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with no significant hygroscopicity.
Challenges and Future Directions
Key challenges include optimizing synthetic yields (>50% in current routes) and resolving solubility limitations via prodrug strategies. Future research should prioritize:
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